4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a highly functionalized pyrrolone derivative with a complex heterocyclic scaffold. Its structure features:
- A benzoyl group at position 4, contributing to π-π stacking interactions and hydrophobic binding.
- A hydroxyl group at position 3, enabling hydrogen-bonding and acidity.
- A 5-methylisoxazole substituent at position 1, which may influence electronic properties and bioactivity.
- A phenyl group at position 5, enhancing steric bulk and aromatic interactions.
This compound is synthesized via multicomponent reactions involving chalcones and isocyanates under high-temperature conditions, as demonstrated in analogous pyrrolone derivatives .
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-16(22-27-13)23-18(14-8-4-2-5-9-14)17(20(25)21(23)26)19(24)15-10-6-3-7-11-15/h2-12,18,24H,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUCISDUCPYFX-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. Its unique structural features, including a pyrrole ring fused with a benzoyl group and a hydroxyl group, along with a 5-methylisoxazole substituent, contribute to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and antioxidant properties, as well as its potential therapeutic applications.
The molecular formula of 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is C21H15N3O6, with a molecular weight of approximately 405.4 g/mol. The compound exhibits notable chemical properties due to the presence of multiple functional groups that enhance its reactivity and biological interactions.
Antibacterial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in antimicrobial therapies. The mechanism involves the disruption of bacterial cellular processes, likely through interference with protein interactions essential for bacterial survival .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties, which may protect against oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, indicating potential therapeutic benefits in conditions related to oxidative damage .
Table 2: Antioxidant Activity Assay Results
The precise mechanisms underlying the biological activities of 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one are still under investigation. However, studies suggest that it may act as a competitive antagonist for formyl peptide receptors (FPRs), which are involved in inflammatory responses. This interaction can modulate innate immunity and potentially treat inflammatory diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Inflammation Modulation : A study demonstrated that derivatives significantly inhibited human neutrophil Ca²⁺ flux and chemotaxis, suggesting their role as FPR antagonists in inflammatory pathways .
- Antimicrobial Applications : Another research project evaluated the compound's effectiveness against resistant bacterial strains, showing promising results that could lead to new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one with key analogs from the evidence, focusing on structural variations, synthetic yields, and functional properties:
Notes:
- Bioactivity : Compounds with antiestrogenic effects (e.g., 28 , 17 ) share the pyrrolone core but differ in substituent-driven electronic and steric properties. The target compound’s 5-methylisoxazole group may confer unique pharmacokinetic profiles compared to benzyl or cyclohexyl analogs.
Key Research Findings and Substituent Effects
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The benzoyl group in the target compound (vs.
- Hydrogen-Bonding Capacity : The hydroxyl group at position 3 is conserved across analogs, suggesting its critical role in intermolecular interactions .
- Isoxazole vs. Benzyl/Cyclohexyl : The 5-methylisoxazole substituent introduces a rigid heterocyclic moiety, which may reduce conformational flexibility compared to benzyl or cyclohexyl groups in analogs .
Spectroscopic Characterization
- NMR Trends : In analogs, phenyl protons resonate at δ 7.20–7.76 ppm (aromatic region), while hydroxyl protons appear as broad singlets near δ 9.95 ppm . The target compound’s benzoyl group is expected to downshift adjacent protons due to deshielding effects.
- Mass Spectrometry : Analogs show molecular ion peaks (e.g., [M]⁺) confirmed via HREIMS with mass accuracy <5 ppm .
Q & A
Basic: What synthetic methodologies are effective for synthesizing pyrrol-2-one derivatives like 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one?
Answer:
Cyclization reactions under basic conditions are widely used. For example, base-assisted cyclization of hydroxy-pyrrolone precursors with substituted aryl groups can yield structurally similar compounds. Key steps include:
- Cyclization : Using NaOH or KOH to facilitate intramolecular dehydration (e.g., converting hydroxy intermediates to pyrrol-2-ones) .
- Substituent Introduction : Reacting with 5-methylisoxazole-3-yl groups via nucleophilic substitution or coupling reactions.
- Purification : Recrystallization from methanol or ethanol to isolate solids, achieving yields of ~40–60% .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Standard protocols include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing benzoyl vs. phenyl protons) .
- HRMS : Validates molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for a trifluoromethyl analog) .
- FTIR : Identifies functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
- Melting Point Analysis : Assesses purity (e.g., sharp ranges like 205–207°C indicate high crystallinity) .
Advanced: How can researchers address low yields in the final cyclization step?
Answer:
Yield inconsistencies (e.g., 9% vs. 46–63% in similar syntheses ) may arise from:
- Reaction Conditions : Optimizing temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., THF for better solubility).
- Catalyst Use : Introducing Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization.
- Byproduct Management : Employing column chromatography post-reaction to remove unreacted intermediates.
Advanced: What structure-activity relationships (SAR) are observed with substituents like benzoyl or 5-methylisoxazol-3-yl groups?
Answer:
- Benzoyl Group : Enhances lipophilicity and π-π stacking potential, critical for binding to hydrophobic enzyme pockets .
- 5-Methylisoxazol-3-yl : Introduces hydrogen-bonding sites via the isoxazole ring’s nitrogen and oxygen atoms, potentially improving target affinity .
- Trifluoromethyl Analogs : Electron-withdrawing effects may stabilize the molecule’s bioactive conformation .
Advanced: What mechanistic insights explain the formation of diazo intermediates in related syntheses?
Answer:
Diazotization (e.g., using NaNO₂/HCl) generates diazo intermediates that couple with pyrazolone cores. Key steps include:
- Diazonium Salt Formation : From aminophenyl precursors under acidic conditions .
- Electrophilic Substitution : Attack by the pyrazolone’s enolate on the diazo carbon, forming azo linkages .
- pH Control : Maintaining pH ~5–6 to prevent premature decomposition of diazo species .
Basic: How is purity assessed for this compound in pharmacopeial standards?
Answer:
- HPLC : Using C18 columns with ammonium acetate buffers (pH 6.5) to separate impurities .
- Residual Solvent Analysis : Headspace GC-MS to detect traces of methanol or acetic acid .
- KF Titration : Quantifies water content (<0.5% for stability) .
Advanced: What computational methods predict the compound’s reactivity or electronic properties?
Answer:
- Absolute Hardness (η) : Calculated via η = ½(I – A), where I = ionization potential and A = electron affinity. Higher η indicates lower polarizability and stability against electrophilic attack .
- DFT Calculations : Models frontier molecular orbitals to predict sites of nucleophilic/electrophilic reactivity .
Advanced: How do storage conditions impact the compound’s stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
